Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and dual substituents at the 4-position: an aminomethyl (-CH₂NH₂) and a cyclopropylmethyl (-CH₂C₃H₅) group. The Boc group enhances synthetic versatility by protecting the amine during multi-step reactions . This compound is a key intermediate in medicinal chemistry, particularly for developing proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12/h12H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXGZJPXRSVBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136412 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895132-32-8 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895132-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
The structural attributes of tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate suggest potential pharmacological properties. Compounds with similar piperidine structures have been associated with various therapeutic activities, including:
- Antidepressant Activity : Some derivatives have shown promise in treating depression by modulating neurotransmitter levels.
- Anticancer Properties : Preliminary studies indicate potential in inhibiting cell proliferation, particularly in cancer cell lines associated with MLL-rearranged leukemias .
- Neurological Applications : The compound may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Amine Alkylation : The reaction of piperidine derivatives with alkyl halides to introduce the cyclopropylmethyl group.
- Carboxylation : Utilizing carboxylic acid derivatives to form the carboxylate moiety.
- Optimization of Reaction Conditions : Key factors such as temperature, solvents, and catalysts must be carefully controlled to enhance yield and purity.
These synthetic routes are critical for producing the compound for further biological evaluation .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for advancing its clinical applications. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects on cellular processes.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
These investigations are essential for elucidating the therapeutic potential of this compound .
Mechanism of Action
The mechanism by which Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects on Lipophilicity :
- Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit higher logP values, favoring blood-brain barrier penetration .
- Cyclopropylmethyl (logP ~2.5) balances lipophilicity and metabolic resistance compared to aromatic groups (logP ~3.0 for phenyl) .
Synthetic Utility: The Boc-protected aminomethyl group facilitates coupling reactions with carboxylic acids or electrophiles (e.g., HOBT/EDCI-mediated acylations) . Allyl and hydroxymethyl groups enable click chemistry or oxidation reactions for further derivatization .
Biological Relevance :
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Structure : The compound features a tert-butyl group, an aminomethyl moiety, and a cyclopropylmethyl group attached to a piperidine ring, which is pivotal for its biological interactions.
- CAS Number : 102613-06-9
- Molecular Formula : CHNO
- Molecular Weight : 268.40 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies and computational models. Its potential applications include:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating neurotransmitter levels.
- Neuroprotective Properties : The structural features of the compound indicate potential neuroprotective effects, possibly through inhibition of specific receptors involved in neurodegenerative processes.
In Vitro Studies
In vitro assays have been employed to assess the interaction of this compound with various biological targets. Notable findings include:
-
Receptor Binding Affinity :
- The compound has shown significant binding affinity for serotonin receptors, which are crucial in mood regulation.
- IC values were determined through dose-response curves, indicating effective concentrations for receptor inhibition.
- Cell Viability Assays :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the piperidine ring and substituents significantly affect biological activity:
- The presence of the cyclopropylmethyl group enhances receptor selectivity and potency.
- Variations in the tert-butyl group influence lipophilicity and bioavailability, impacting absorption and distribution .
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in reduced depressive-like behaviors compared to controls. Behavioral tests such as the forced swim test indicated a significant decrease in immobility time, suggesting antidepressant effects .
Case Study 2: Neuroprotection
Research exploring neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage. In vitro experiments showed reduced cell death in neuronal cultures exposed to neurotoxic agents when treated with this compound .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 102613-06-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 268.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (–CH₂NH₂) is a primary site for nucleophilic substitution. This group can react with electrophiles such as acyl chlorides or alkyl halides:
-
Acylation : Reaction with acetyl chloride forms an acetamide derivative, enhancing steric hindrance.
-
Alkylation : Interaction with methyl iodide yields a quaternary ammonium salt, useful in further derivatization .
Example Reaction
Deprotection of the Tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding a free amine. This step is critical for generating reactive intermediates in drug synthesis .
Conditions and Outcomes
| Reaction Condition | Product | Yield | Source |
|---|---|---|---|
| HCl/dioxane (room temperature) | 4-(Aminomethyl)-4-(cyclopropylmethyl)piperidine | 85–92% | |
| Trifluoroacetic acid (TFA) | Deprotected amine hydrochloride | 78% |
Cyclopropane Ring Reactivity
The cyclopropylmethyl substituent exhibits unique reactivity due to ring strain:
-
Ring-Opening : Under oxidative conditions (e.g., KMnO₄), the cyclopropane ring may open to form a diol or ketone .
-
Radical Stability : The cyclopropane group stabilizes adjacent radicals, enabling participation in polymerization or cross-coupling reactions .
Key Observation
The cyclopropane ring’s stability under basic conditions allows selective functionalization of other groups without ring degradation .
Reductive Amination and Condensation
The primary amine can undergo reductive amination with aldehydes/ketones (e.g., formaldehyde) to form secondary amines. This is leveraged in PROTAC linker synthesis for targeted protein degradation .
Mechanism
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is pivotal for modifying solubility or introducing new functional groups .
Comparative Hydrolysis Rates
| Condition | Product | Reaction Time |
|---|---|---|
| 1M NaOH (reflux) | Piperidine-1-carboxylic acid | 2 hours |
| 6M HCl (reflux) | Acidic degradation products | 4 hours |
Cross-Coupling Reactions
The compound’s amine and cyclopropane groups enable participation in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when appropriately functionalized. For example, bromination at the cyclopropane methyl position allows aryl coupling .
Comparative Reactivity with Structural Analogs
The table below highlights how substituents influence reactivity:
Preparation Methods
Direct Double Alkylation Strategy (WO2014200786A1 Inspired)
Patent data suggests concurrent alkylation feasibility:
Key Reaction:
4-Piperidone + 2 eq. Cyclopropylmethyl bromide + Boc₂O → Target compound
Critical Parameters:
- Solvent: THF/DMF (4:1 v/v)
- Base: DIPEA (3.2 eq.)
- Temperature: 0°C → RT gradient
- Yield: 41% (unoptimized)
Side Reactions:
Advanced Methodologies
Enzymatic Desymmetrization Approach
Emerging biocatalytic methods show promise for stereocontrol:
Procedure Highlights:
- Lipase B-mediated kinetic resolution of racemic amine precursors
- Enantiomeric excess: >98% ee
- Scale: Up to 200 mg batches
- Recycling: 3 cycles with <15% activity loss
Economic Analysis:
| Factor | Cost Impact |
|---|---|
| Enzyme loading | 38% of total |
| Solvent recovery | 12% savings |
Comparative Performance Metrics
Table 1. Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Ketalization | 4 | 42% | 95% | Pilot-scale |
| Double Alkylation | 2 | 41% | 88% | Lab-scale |
| Enzymatic | 3 | 37% | 99% | Microscale |
Critical Observations:
- Traditional methods favor scalability despite moderate yields
- Enzymatic routes offer purity advantages but lack industrial readiness
Process Optimization Considerations
Solvent Screening Data
Impact on Cyclopropylmethylation Efficiency:
| Solvent | Dielectric Constant | Conversion | Selectivity |
|---|---|---|---|
| DMF | 36.7 | 92% | 68% |
| THF | 7.5 | 84% | 79% |
| DCE | 10.4 | 88% | 81% |
| Toluene | 2.4 | 63% | 94% |
Optimal balance: THF/DMF (3:1) mixed solvent system
Industrial-Scale Challenges
Purification Difficulties
- HPLC Analysis: Shows three major impurities (>2% area)
- De-Boc product (Rt 6.2 min)
- Dialkylated byproduct (Rt 7.8 min)
- Cyclopropane-opened derivative (Rt 9.1 min)
Mitigation Strategies:
- Gradient crystallization (hexane/EtOAc)
- Silica gel chromatography with NH4OH-modified mobile phase
Emerging Technologies
Continuous Flow Synthesis
Prototype system achieves:
- Residence time: 8.2 min vs 12 hr batch
- Space-time yield: 1.8 kg/L/day
- Safety: Contains exothermic alkylation steps
Obstacles:
- Catalyst clogging in microchannels
- Real-time impurity monitoring needs
Environmental Impact Assessment
E-Factor Analysis:
| Method | E-Factor | Major Contributors |
|---|---|---|
| Batch | 23.7 | Solvent use (64%), catalyst disposal (22%) |
| Flow | 15.9 | Energy consumption (51%), membrane replacement (29%) |
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of structurally analogous tert-butyl piperidine derivatives typically involves multi-step processes. For example, cyclopropyl-containing compounds are synthesized via reactions between cyclopropylamine and thiocyanate to form heterocyclic intermediates, followed by Boc protection and functional group modifications . Optimization may include adjusting reaction temperatures (e.g., ice-cooling for exothermic steps), solvent selection (e.g., ion-exchange resins for purification), and column chromatography for isolating intermediates .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Key methods include:
- GC-MS : Retention time locking (e.g., using tetracosane at 9.258 minutes) and fragmentation patterns (base peaks at m/z 57, 83, 93) .
- FTIR-ATR : Direct measurement of functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
- HPLC-TOF : Purity assessment via exact mass analysis (Δppm < 1.5) . These techniques ensure structural verification and ≥98% purity thresholds, as demonstrated for similar compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, dermal, or ocular exposure .
- Toxicity Mitigation : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates fume hood use and immediate decontamination of spills .
- Emergency Measures : Eye wash stations and emergency showers must be accessible, with protocols for skin/eye rinsing and medical consultation .
Advanced Questions
Q. How can researchers resolve contradictions in purity data obtained from different analytical methods (e.g., GC-MS vs. HPLC-TOF)?
Discrepancies often arise from method-specific limitations. For example, GC-MS may fail to detect non-volatile impurities, while HPLC-TOF provides higher mass accuracy. Cross-validation using orthogonal techniques (e.g., NMR for functional group integrity) and spiking experiments with known impurities can clarify results . For instance, a purity of ≥98% via HPLC-TOF should be corroborated with <2% impurity peaks in GC-MS chromatograms .
Q. What strategies are recommended for stabilizing reactive intermediates during the synthesis of this compound?
- Temperature Control : Maintain reactions at ≤20°C to prevent Boc-group degradation .
- Incompatibility Management : Avoid strong oxidizing agents (e.g., peroxides) and moisture-sensitive conditions by using inert atmospheres (N₂/Ar) .
- Intermediate Isolation : Rapid purification via silica gel chromatography minimizes decomposition of aminomethyl or cyclopropylmethyl intermediates .
Q. How do structural modifications (e.g., cyclopropylmethyl substitution) influence the compound’s reactivity or biological activity?
Cyclopropyl groups enhance steric hindrance and metabolic stability, as seen in similar piperidine derivatives. Computational modeling (e.g., DFT for conformational analysis) and SAR studies can predict how substituents affect interactions with biological targets like enzymes or receptors . For example, cyclopropylmethyl may increase lipophilicity, impacting membrane permeability in cellular assays .
Q. What experimental designs are suitable for studying this compound’s interactions with biological macromolecules?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proteins .
- Cellular Uptake : Radiolabeling (e.g., ¹⁴C-tagged analogs) or fluorescence tagging to track intracellular localization .
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to assess inhibitory effects on target enzymes .
Q. What are the best practices for disposing of waste containing this compound to minimize environmental impact?
- Segregation : Store waste separately in labeled containers to avoid cross-contamination .
- Professional Disposal : Collaborate with certified waste management firms for incineration or chemical neutralization, adhering to REACH and local regulations .
- Documentation : Maintain records of waste composition, quantity, and disposal methods for regulatory audits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
